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Compound of Interest

Compound Name:
5-Methoxy-2-oxoindoline-3-

carbaldehyde

Cat. No.: B1487474 Get Quote

For researchers and professionals in drug development, a precise understanding of a

molecule's structural characteristics is paramount. 5-Methoxy-2-oxoindoline-3-carbaldehyde
is a versatile synthetic intermediate whose utility is intrinsically linked to its isomeric forms.[1]

This guide provides a comprehensive spectroscopic comparison of its principal isomers,

supported by experimental data and protocols, to enable unambiguous characterization in your

research.

The primary isomeric relationship for this compound is keto-enol tautomerism, a chemical

equilibrium between the carbonyl (keto) form and the vinyl alcohol (enol) form.[2][3][4] This

interconversion involves the migration of a proton from the α-carbon (C3) to the aldehyde

oxygen, creating a C=C double bond.[5] The resulting enol can exist as two distinct geometric

isomers, (E) and (Z), further complicating analysis. The position of this equilibrium is highly

sensitive to environmental factors, particularly the solvent.[3][6]

Figure 1: Keto-enol tautomerism of 5-Methoxy-2-oxoindoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Tool
NMR spectroscopy provides the most definitive evidence for identifying and quantifying the

keto and enol tautomers in solution. The choice of solvent is critical; deuterated polar aprotic
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solvents like DMSO-d₆ are excellent for observing labile protons (NH, OH), whereas solvents

like CDCl₃ may lead to peak broadening or exchange.

¹H NMR Spectral Comparison
The proton NMR spectrum offers a clear distinction between the tautomers. The keto form is

characterized by a unique aldehyde proton signal, which is absent in the enol forms.

Conversely, the enol tautomers display characteristic vinyl and hydroxyl proton signals. The

(Z)-enol form is often stabilized by a strong intramolecular hydrogen bond between the enolic

hydroxyl and the C2-carbonyl oxygen, resulting in a sharp, downfield-shifted OH signal.[3]
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Proton

Assignment

Keto Form

(Expected δ,

ppm)

(Z)-Enol Form

(Expected δ,

ppm)

(E)-Enol Form

(Expected δ,

ppm)

Key

Differentiating

Feature

Aldehyde (-CHO) ~9.5-10.1 (s) Absent Absent

Presence is

definitive for the

keto form.

NH (indole)
~10.5-11.5 (s,

broad)

~10.0-11.0 (s,

broad)

~10.0-11.0 (s,

broad)

Broad signal,

position is

solvent-

dependent.

Vinyl (=CH-OH) Absent ~7.5-8.0 (d) ~7.0-7.5 (d)

Appearance

confirms enol

form.

Enol (-OH) Absent
~12.0-14.0 (d,

sharp)

~8.0-10.0 (s,

broad)

Sharp, downfield

signal suggests

H-bonded (Z)-

enol.

C3-H ~5.0-5.5 (s) Absent Absent

Signal is coupled

to the aldehyde

proton in some

systems.

Methoxy (-OCH₃) ~3.7-3.9 (s) ~3.7-3.9 (s) ~3.7-3.9 (s)

Stable reference

signal across

isomers.

Aromatic (H4,

H6, H7)
~6.8-7.4 (m) ~6.8-7.4 (m) ~6.8-7.4 (m)

Pattern changes

slightly due to

altered

conjugation.

¹³C NMR Spectral Comparison
Carbon NMR corroborates the ¹H NMR findings. The disappearance of the aldehyde carbonyl

carbon and the appearance of two sp² carbons for the vinyl group are the most telling
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indicators of enolization.

Carbon Assignment
Keto Form

(Expected δ, ppm)

Enol Form

(Expected δ, ppm)

Key Differentiating

Feature

C=O (Aldehyde) ~185-195 Absent
Definitive signal for

the keto form.

C=O (Amide, C2) ~175-180 ~170-175
Shifts slightly upfield

in the enol form.

C3 ~60-70 ~95-105 (=CH-OH)

Shifts significantly

downfield upon

enolization.

=CH-OH Absent ~140-150 (C-OH)
Appearance confirms

enol form.

C5-OCH₃ ~155-160 ~155-160
Largely unaffected by

tautomerism.

-OCH₃ ~55-56 ~55-56
Stable reference

signal.

Infrared (IR) Spectroscopy: A Functional Group
Fingerprint
IR spectroscopy provides rapid confirmation of the dominant functional groups present. The

key diagnostic region is 1600-1800 cm⁻¹ for carbonyl stretching and >3000 cm⁻¹ for N-H and

O-H bonds. While IR can confirm the presence of a keto-enol mixture, it is less effective than

NMR for quantification.
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Vibrational Mode
Keto Form

(Expected cm⁻¹)

Enol Form

(Expected cm⁻¹)

Key Differentiating

Feature

O-H Stretch Absent 3200-3500 (broad)

Appearance indicates

the presence of the

enol form.

N-H Stretch ~3100-3300 ~3100-3300
Present in both

tautomers.

C=O Stretch (Amide) ~1710-1740 ~1680-1700

Shifts to lower

frequency in the enol

due to conjugation.

C=O Stretch

(Aldehyde)
~1670-1690 Absent

Absence indicates

enolization.[7]

C=C Stretch ~1615 (aromatic)
~1630-1650 (vinyl) &

~1615 (aromatic)

A new, stronger C=C

band appears for the

enol form.

UV-Visible Spectroscopy: Probing the Conjugated
System
UV-Vis spectroscopy is sensitive to the electronic structure of the molecule. The extended π-

conjugation in the enol tautomer, where the C=C bond is conjugated with both the benzene ring

and the C2-carbonyl, results in a bathochromic (red) shift of the maximum absorption

wavelength (λ_max) compared to the less conjugated keto form.[8]
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Isomer Expected λ_max (nm) Rationale

Keto Form ~290-310, ~400-420

Cross-conjugated system.

Absorption arises from π → π*

and n → π* transitions of the

oxindole chromophore.[9]

Enol Form ~340-380

Extended linear conjugation

leads to a lower energy π →

π* transition, shifting

absorption to a longer

wavelength.

Mass Spectrometry (MS): Molecular Weight
Confirmation
Since tautomers are isomers, they possess the identical molecular formula (C₁₀H₉NO₃) and

molecular weight (191.18 g/mol ). Therefore, high-resolution mass spectrometry (HRMS) will

show the same molecular ion peak for all forms. Its primary role in this context is to confirm the

compound's identity and purity by providing an accurate mass, rather than differentiating

between the tautomers themselves. Fragmentation patterns may show subtle differences, but

these are often not sufficiently diagnostic for routine analysis.

Experimental Protocols: A Guide to Robust Data
Acquisition
The integrity of spectroscopic data hinges on meticulous experimental execution. The following

protocols are designed to yield high-quality, reproducible results for the characterization of 5-
Methoxy-2-oxoindoline-3-carbaldehyde isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/figure/Absorption-data-of-isatin-and-its-complexes-in-different-solvents_tbl3_40892609
https://www.benchchem.com/product/b1487474?utm_src=pdf-body
https://www.benchchem.com/product/b1487474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Weigh Compound
(1-10 mg)

Select & Add
Deuterated Solvent

(e.g., DMSO-d₆)

Dissolve Completely
(Vortex/Sonication)

¹H & ¹³C NMR
(400+ MHz) FT-IR (ATR) UV-Vis

(Dilute Solution) HRMS (ESI/APCI)

Process Spectra
(Baseline, Phasing)

Assign Signals
(Compare to Tables)

Quantify Tautomers
(NMR Integration)

Draw Structural
Conclusion

Click to download full resolution via product page

Figure 2: General workflow for spectroscopic characterization.
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Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

Solvent Selection: Add ~0.6 mL of deuterated solvent. DMSO-d₆ is recommended as it

effectively dissolves the compound and slows the exchange of NH/OH protons, allowing for

their observation. For comparison, acquiring a spectrum in CDCl₃ can provide insights into

solvent effects on the tautomeric equilibrium.

Internal Standard: Ensure the solvent contains an internal standard (e.g., Tetramethylsilane,

TMS, at 0.0 ppm) for accurate chemical shift referencing.

Data Acquisition: Acquire a ¹H spectrum with at least 16 scans, followed by ¹³C, DEPT-135,

COSY, and HSQC/HMBC experiments as needed for full structural elucidation.

Analysis: Process the spectra using appropriate software. Integrate the aldehyde proton

peak (keto form) and the vinyl proton peak (enol form) to determine the tautomeric ratio in

the chosen solvent.

Protocol 2: FT-IR Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) is the preferred method due to its

simplicity and minimal sample preparation.

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.

Analysis: Label the key peaks corresponding to the functional groups detailed in the

comparison table.

Protocol 3: UV-Vis Spectroscopy
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Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g.,

Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

Dilution: Create a dilute solution (~0.01 mg/mL) from the stock solution to ensure the

absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent

(the blank) and the other with the sample solution. Scan a range from 200 to 600 nm.

Analysis: Identify the wavelength of maximum absorbance (λ_max) and note any additional

shoulders or peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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